molecular formula C8H17NO2S B13171009 2-[(Propane-2-sulfonyl)methyl]pyrrolidine

2-[(Propane-2-sulfonyl)methyl]pyrrolidine

Cat. No.: B13171009
M. Wt: 191.29 g/mol
InChI Key: CRJUNZLNPCQMTE-UHFFFAOYSA-N
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Description

2-[(Propane-2-sulfonyl)methyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a propane-2-sulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of the propane-2-sulfonyl group enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propane-2-sulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl halide. One common method is the reaction of pyrrolidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Propane-2-sulfonyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Propane-2-sulfonyl)methyl]pyrrolidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Propane-2-sulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-(propan-2-ylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C8H17NO2S/c1-7(2)12(10,11)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3

InChI Key

CRJUNZLNPCQMTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1CCCN1

Origin of Product

United States

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